2-Ethyl-5-fluoronicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-fluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of an ethyl group at the 2-position and a fluorine atom at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-fluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method includes the reaction of 2,6-dichloro-5-fluoronicotinic acid with ethylating agents under controlled conditions . Another approach involves the hydrolysis of 2-chloro-5-fluoro-nicotinate in the presence of an alkaline substance .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of phosphorus oxychloride and lithium reagents for efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-fluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogenation and other substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often involve reagents such as chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions include various substituted nicotinic acids, amines, and other derivatives that retain the core pyridine structure .
Scientific Research Applications
2-Ethyl-5-fluoronicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it a valuable tool in the study of enzyme mechanisms and receptor binding . The ethyl group at the 2-position also contributes to its unique chemical behavior, influencing its reactivity and stability .
Comparison with Similar Compounds
2,6-Dichloro-5-fluoronicotinic acid: This compound shares the fluorine atom at the 5-position but has chlorine atoms at the 2 and 6 positions.
5-Fluoronicotinic acid: Lacks the ethyl group but retains the fluorine atom at the 5-position.
2-Chloro-5-fluoro-nicotinate: Similar in structure but with a chlorine atom instead of an ethyl group at the 2-position.
Uniqueness: 2-Ethyl-5-fluoronicotinic acid is unique due to the presence of both the ethyl group and the fluorine atom, which confer distinct chemical properties and reactivity patterns. This combination makes it particularly valuable in the synthesis of novel compounds and the study of complex chemical reactions .
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-ethyl-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8FNO2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
NEYAELQVMHDSJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.